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Compound of Interest

Compound Name:
2,3-Dichloro-5,6-

difluorobenzaldehyde

CAS No.: 1263376-35-7

Cat. No.: B2833425

Get Quote

2,3-Dichloro-5,6-difluorobenzaldehyde represents a highly specialized halogenated scaffold

in modern medicinal chemistry.[1] Unlike its mono- or di-substituted analogs, this penta-

substituted benzene ring (counting the aldehyde) offers a unique "push-pull" electronic

landscape.[1]

For drug development professionals, the value of this molecule lies in its regioselective

instability.[2] The aldehyde group (electron-withdrawing) activates the fluorine atoms toward

Nucleophilic Aromatic Substitution (

), but it does so unequally.[1] The fluorine at position C6 is ortho to the carbonyl, making it
significantly more labile than the meta-fluorine at C5. This allows for precise, sequential
functionalization—a critical feature for designing fragment-based drug candidates or
fluoroquinolone antibiotics.[1]
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Property Specification

IUPAC Name 2,3-Dichloro-5,6-difluorobenzaldehyde

Molecular Formula

Molecular Weight 210.99 g/mol

Key Substituents
Aldehyde (C1), Chlorine (C2, C3), Fluorine (C5,

C6)

Proton Count 1 Aromatic Proton (C4-H), 1 Aldehydic Proton

Electronic Character Highly electrophilic ring; electron-deficient

Part 2: Electronic Properties & Reactivity Profile
The reactivity of this molecule is governed by the interplay between the inductive withdrawal of

the halogens and the resonance withdrawal of the aldehyde.

The Regioselectivity Switch (S_NAr)
In

reactions, the leaving group ability of fluorine is enhanced by electron-withdrawing groups
(EWG) located ortho or para to the site of attack.

C6-Fluorine: Located ortho to the aldehyde (EWG).[2][1] The Meisenheimer complex formed

upon nucleophilic attack is stabilized by the carbonyl oxygen.[2][1] High Reactivity.

C5-Fluorine: Located meta to the aldehyde.[2][1] It lacks resonance stabilization from the

carbonyl.[2][1] Low Reactivity.

This difference allows researchers to selectively displace the C6-F with an amine or thiol,

retaining the C5-F for metabolic stability or subsequent palladium-catalyzed coupling.[1]

Steric Environment
The C2-Chlorine provides significant steric bulk adjacent to the aldehyde.[1] This forces the

carbonyl group to rotate out of coplanarity with the benzene ring to minimize dipole repulsion
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and steric clash, potentially altering the electrophilicity of the carbonyl carbon compared to non-

hindered analogs.

Part 3: Synthetic Pathways (The "How-To")
While oxidation of toluene derivatives is a standard industrial route, the high degree of

halogenation makes the Directed Ortho Lithiation (DoL) of 1,2-dichloro-4,5-difluorobenzene the

superior method for laboratory-scale precision. This route avoids the harsh conditions of radical

halogenation/hydrolysis that could compromise the ring halogens.[2][1]

Protocol: Directed Ortho Lithiation (DoL)
Principle: The proton located between the Chlorine and Fluorine substituents (C3/C6 of the

precursor) is highly acidic due to the inductive effect of both halogens.[2] Lithium-Halogen

exchange is avoided by using a non-nucleophilic base (LDA) at cryogenic temperatures.[2][1]

Reagents:

Precursor: 1,2-Dichloro-4,5-difluorobenzene (Commercial commodity).[1]

Base: Lithium Diisopropylamide (LDA) (Generated in situ or commercial).[2][1]

Electrophile:

-Dimethylformamide (DMF).[2][1][3]

Solvent: Anhydrous THF.

Step-by-Step Methodology:

System Preparation: Flame-dry a 250 mL 3-neck round-bottom flask under Argon

atmosphere.

Base Generation: Charge flask with anhydrous THF (50 mL) and diisopropylamine (1.1 eq).

Cool to -78°C. Dropwise add

-BuLi (1.1 eq, 2.5M in hexanes).[1] Stir for 30 mins to form LDA.
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Substrate Addition: Dissolve 1,2-dichloro-4,5-difluorobenzene (1.0 eq) in THF (20 mL). Add

this solution dropwise to the LDA mixture at -78°C.

Critical Control Point: Maintain temperature below -70°C to prevent benzyne formation

(elimination of LiF).[2][1]

Observation: The solution may turn yellow/orange, indicating the formation of the lithiated

species (stabilized by the ortho-fluorine effect).

Formylation: After stirring for 1 hour at -78°C, add anhydrous DMF (1.5 eq) dropwise.

Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated aqueous

.[2][1]

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.[2]

Purification: Recrystallize from hexanes or purify via flash chromatography (SiO2, 5%

EtOAc/Hexanes).

Visualizing the Synthesis Logic
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Caption: Figure 1. Directed Ortho Lithiation route exploiting the acidity of the C-H bond flanked

by Cl and F.
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The primary utility of this scaffold is the ability to create "Janus" molecules—compounds with

two different faces of reactivity.[2][1]

Workflow: Sequential Substitution
Step 1 (

1): Mild nucleophiles (aliphatic amines) at 0°C will exclusively displace the C6-Fluorine.[2][1]

Step 2 (

2): Stronger nucleophiles or higher temperatures are required to displace the C5-Fluorine.[2]
[1]
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Caption: Figure 2. Regioselective S_NAr reactivity controlled by the aldehyde's ortho-

activation.

Part 5: Characterization & Safety
Analytical Fingerprint

NMR (400 MHz,

): Look for the aldehyde singlet at

10.2–10.4 ppm.[2][1] The aromatic region will show a single triplet (or doublet of doublets)
around

7.5–7.8 ppm, corresponding to the lone proton at C4, coupled to both C3-F and C5-F (Wait,
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C5-F and C3-Cl... actually coupling to F5 and F6 is likely if long range, but primarily C4-H
couples to C5-F). Correction: The proton is at C4.[2][1] It is adjacent to C3-Cl and C5-F. It will
appear as a doublet (

).[1]

NMR: Two distinct signals. The C6-F will be downfield (deshielded by carbonyl) compared to
C5-F.[1]

IR Spectroscopy: Strong

stretch at ~1690

.[2][1]

Safety Protocols
HF Generation: Any reaction displacing the fluorine atom (S_NAr) generates Fluoride ions.[2]

[1] In acidic workups, this can form HF.[2][1] Use glass-lined vessels or quench with basic

calcium salts (

) to precipitate

.[2][1]

Sensitizer: Halogenated aldehydes are potent skin sensitizers.[2][1] Double-gloving (Nitrile)

is mandatory.[2][1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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